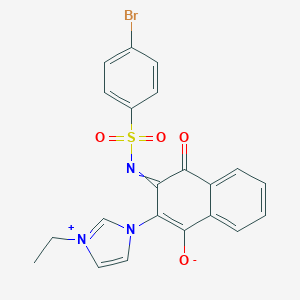![molecular formula C24H25FN2O4 B264071 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B264071.png)
7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one is a complex organic molecule It features a chromen-2-one core structure, which is a derivative of coumarin, and is functionalized with a piperazine ring substituted with a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the fluorophenyl ring .
Applications De Recherche Scientifique
7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one: has several scientific research applications:
Mécanisme D'action
The mechanism by which 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and piperazine ring are key functional groups that enable the compound to bind to specific sites, modulating biological pathways and eliciting a response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorophenyl-substituted piperazines and chromen-2-one derivatives. Examples are:
- 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one
- 4-[4-(4-fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol
Uniqueness
The uniqueness of 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H25FN2O4 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
7-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C24H25FN2O4/c1-15-16(2)24(29)31-23-17(3)21(9-8-20(15)23)30-14-22(28)27-12-10-26(11-13-27)19-6-4-18(25)5-7-19/h4-9H,10-14H2,1-3H3 |
Clé InChI |
XVAMGFDASHBTLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-chlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B264008.png)
![(3Z)-5-(3-methoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B264020.png)
![(6E)-6-[4-(2,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264028.png)
![2-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B264032.png)
![methyl 6-(4-fluorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B264033.png)
![6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B264037.png)
![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264057.png)
![(E)-{2-(3-chlorophenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B264062.png)
![1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264069.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264080.png)
![methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B264086.png)
![3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide](/img/structure/B264106.png)
![1-(3-{[(4-Chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3,4-dimethylpyridinium](/img/structure/B264111.png)

